N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine
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Overview
Description
N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological and chemical properties. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and an amine group at the 2 and 4 positions of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine typically involves the reaction of benzimidazole with appropriate methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atoms. The process may involve the use of catalysts to enhance the reaction efficiency and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide
- N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine
Uniqueness
N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-1H-benzimidazole-2,4-diamine |
InChI |
InChI=1S/C9H12N4/c1-13(2)9-11-7-5-3-4-6(10)8(7)12-9/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
LQBCXBVDPPCWDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C=CC=C2N1)N |
Origin of Product |
United States |
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